8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-1,3-dimethyl-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione
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Description
- The compound with the chemical formula 8-((4-(4-Methoxyphenyl)piperazin-1-yl)methyl)-1,3-dimethyl-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic molecule.
- It contains a purine core, which is a bicyclic heterocycle composed of a pyrimidine ring fused with an imidazole ring.
- The compound also features a piperazine moiety, a methoxyphenyl group, and a 3-oxobutan-2-yl substituent.
Synthesis Analysis
- The synthesis of this compound likely involves several steps, including functional group transformations, cyclization reactions, and protection/deprotection strategies.
- Detailed synthetic pathways would require a thorough literature search, as no specific references are available in the search results.
Molecular Structure Analysis
- The molecular structure consists of a purine ring system with additional substituents.
- The piperazine group is attached to one of the nitrogen atoms in the purine ring.
- The methoxyphenyl group is linked to another position on the purine ring.
- The 3-oxobutan-2-yl group is connected to the purine core.
- The overall structure is likely complex due to the multiple functional groups.
Chemical Reactions Analysis
- Potential chemical reactions involving this compound could include:
- Nucleophilic substitutions : Reactions at the piperazine nitrogen or other nucleophilic sites.
- Acylation reactions : Involving the 3-oxobutan-2-yl group.
- Ring-closure reactions : Formation of the purine ring system.
- Oxidation/reduction reactions : Depending on the functional groups present.
Physical And Chemical Properties Analysis
- Solubility : Investigate its solubility in various solvents (e.g., water, organic solvents).
- Melting Point/Boiling Point : Determine its melting and boiling points.
- Spectroscopic Data : Obtain NMR, IR, and UV-Vis spectra for characterization.
Safety And Hazards
- Safety data would require experimental studies.
- Assess potential toxicity, stability, and environmental impact.
- Handle with caution due to the presence of multiple functional groups.
Future Directions
- Biological Activity : Investigate its potential as a drug candidate (e.g., anticancer, antiviral, or anti-inflammatory properties).
- Structure-Activity Relationship (SAR) : Explore modifications to enhance activity.
- Pharmacokinetics : Study its absorption, distribution, metabolism, and excretion.
- Clinical Trials : If promising, consider preclinical and clinical trials.
properties
IUPAC Name |
8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6O4/c1-15(16(2)30)29-19(24-21-20(29)22(31)26(4)23(32)25(21)3)14-27-10-12-28(13-11-27)17-6-8-18(33-5)9-7-17/h6-9,15H,10-14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUFUFCODGSLDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)N1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione |
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